molecular formula C16H14Br2N2 B14335634 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] CAS No. 108791-83-9

(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]

Katalognummer: B14335634
CAS-Nummer: 108791-83-9
Molekulargewicht: 394.10 g/mol
InChI-Schlüssel: NNGJCEFWFJILEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] is an organic compound characterized by the presence of two bromophenyl groups connected through an ethane-1,2-diyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bonds, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Wissenschaftliche Forschungsanwendungen

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Ethylenebis(salicylideneimine): Similar structure but with salicylidene groups instead of bromophenyl groups.

    N,N’-Ethylenebis(benzylideneimine): Similar structure but with benzylidene groups instead of bromophenyl groups.

Uniqueness

(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Eigenschaften

CAS-Nummer

108791-83-9

Molekularformel

C16H14Br2N2

Molekulargewicht

394.10 g/mol

IUPAC-Name

1-(2-bromophenyl)-N-[2-[(2-bromophenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C16H14Br2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2

InChI-Schlüssel

NNGJCEFWFJILEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.